Zotiraciclib
CAS No.: 1204918-72-8
Cat. No.: VC0005774
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1204918-72-8 |
---|---|
Molecular Formula | C23H24N4O |
Molecular Weight | 372.5 g/mol |
IUPAC Name | (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |
Standard InChI | InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ |
Standard InChI Key | VXBAJLGYBMTJCY-NSCUHMNNSA-N |
Isomeric SMILES | CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |
SMILES | CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |
Canonical SMILES | CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |
Appearance | white solid powder |
Chemical and Pharmacological Properties
Structural Characteristics
Zotiraciclib’s macrocyclic structure enables broad kinase inhibition through competitive ATP-binding site interactions. The compound’s molecular formula (C<sub>23</sub>H<sub>24</sub>N<sub>4</sub>O) and PubChem CID (16739650) confirm its identity as a nitrogen-rich heterocycle with a pyrimidine-pyridine backbone . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 372.5 g/mol |
CAS Registry Numbers | 937270-47-8, 1204918-72-8 |
Solubility | Lipophilic (logP: 3.2) |
Synergistic Partners | Temozolomide, Radiation |
Mechanism of Action
Zotiraciclib exerts antitumor effects via three primary pathways:
-
CDK9 Inhibition: Suppresses RNA polymerase II-mediated transcription by blocking phosphorylation of the carboxyl-terminal domain, reducing oncogene expression (e.g., MYC, MCL-1) .
-
Mitochondrial Dysfunction: Depletes ATP production in IDH-mutant gliomas by impairing oxidative phosphorylation and electron transport chain complexes .
-
Kinase Polypharmacology: Inhibits JAK2/STAT3 signaling (IC<sub>50</sub> = 8 nM) and FLT3-driven proliferation in leukemia models, though glioblastoma activity centers on CDK9 and metabolic disruption .
Preclinical studies in orthotopic glioblastoma models demonstrated blood-brain barrier penetration and >50% tumor growth inhibition at 100 mg/kg doses .
Clinical Development and Efficacy
Phase I Dose-Finding Studies
The NCI-sponsored trial (NCT02942264) evaluated zotiraciclib combined with dose-dense (Arm1) or metronomic (Arm2) TMZ in 53 recurrent high-grade astrocytoma patients :
Parameter | Arm1 (Dose-Dense TMZ) | Arm2 (Metronomic TMZ) |
---|---|---|
MTD of Zotiraciclib | 250 mg | 250 mg |
PFS at 4 Months (PFS4) | 40% | 25% |
Median OS | 12.1 Months | 9.8 Months |
Dose-limiting toxicities included grade 3–4 neutropenia (22%) and transaminase elevation (15%). Pharmacokinetic analysis revealed a half-life of 6–8 hours and AUC<sub>inf</sub> of 1,200 ng·h/mL, with CYP1A2*1C (rs2470890) polymorphisms correlating with 30% higher exposure .
Phase II Cohort Expansion
In IDH1/2-mutant gliomas (n=24), zotiraciclib + TMZ achieved a 6-month PFS rate of 58% versus 18% for historical TMZ monotherapy (p<0.01) . Tumor RNA sequencing confirmed downregulation of CDK9 targets (MYC, BCL2) and mitochondrial biogenesis genes (PGC-1α, TFAM) .
Adverse Event | All Grades (%) | Grade ≥3 (%) |
---|---|---|
Neutropenia | 68 | 22 |
Fatigue | 62 | 12 |
Diarrhea | 55 | 8 |
Transaminase Elevation | 45 | 15 |
Symptom burden (MD Anderson Symptom Inventory) peaked at Cycle 2 but stabilized by Cycle 4, suggesting adaptive tolerance . Prophylactic antiemetics and loperamide reduced gastrointestinal AEs by 40% .
Regulatory Status and Future Directions
Zotiraciclib received FDA and EMA orphan drug designation in 2019 for glioma, accelerating its development pathway . Current trials include:
-
NCT05580562: Phase II study of zotiraciclib + lomustine in recurrent IDH-wildtype glioblastoma (n=120, primary endpoint: OS at 12 months) .
-
EORTC-1709: Testing zotiraciclib with radiotherapy in elderly glioblastoma patients (MGMT-unmethylated, n=90) .
Future research priorities include biomarker validation (e.g., CDK9 phosphorylation status, IDH1/2 mutation) and combinatorial regimens with PARP inhibitors to exploit synthetic lethality in homologous repair-deficient tumors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume